molecular formula C42H64N2 B1210237 Hydrabamine

Hydrabamine

Cat. No. B1210237
M. Wt: 597 g/mol
InChI Key: XGIHQYAWBCFNPY-AZOCGYLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrabamine is a diamine. It is a conjugate base of a hydrabamine(1+).

Scientific Research Applications

Multiorgan Effects of Hydrazine Toxicity

A study by Garrod et al. (2005) examined the biochemical effects of hydrazine toxicity in rats, revealing changes in liver biochemical composition, including increases in triglycerides and alterations in other metabolites. This research highlights the impact of hydrazine on multiple organs and provides insights into its biochemical pathways (Garrod et al., 2005).

Hydra as a Model for Environmental Studies

Quinn, Gagné, and Blaise (2012) utilized Hydra, a freshwater organism, to assess the environmental impacts of pollutants, including hydrazine. This research emphasizes the utility of Hydra as a bioindicator for environmental assessment, especially for studying the teratogenic and toxic potential of substances like hydrazine (Quinn, Gagné, & Blaise, 2012).

Hydrazines and Brain Neurotransmitters

Research by Uchida and O'Brien (1964) explored the influence of various hydrazines, including hydrazine (HY), on neurotransmitters in the rat brain. The study found that hydrazines increased serotonin, particularly in the cortex, and also affected other neurotransmitters, shedding light on the neurological impacts of these compounds (Uchida & O'Brien, 1964).

Hydrazine as a Carbon Dioxide Sorbent

A study by Kyu Hyung Lee et al. (2014) investigated the use of hydrazine as a sorbent for carbon dioxide capture. Their findings suggest that aqueous hydrazine is highly effective for this purpose, offering insights into potential environmental applications of hydrazine in reducing greenhouse gas emissions (Kyu Hyung Lee et al., 2014).

QSAR Technique for Predicting Biological Activity of Hydrazones

Jankulovska and Dimova (2019) conducted a study on hydrazones, derivatives of hydrazine, assessing their antimicrobial activity. They employed a quantitative structure-activity relationship (QSAR) technique to predict the biological activity of these compounds, indicating a wide range of scientific applications for hydrazine derivatives (Jankulovska & Dimova, 2019).

properties

Product Name

Hydrabamine

Molecular Formula

C42H64N2

Molecular Weight

597 g/mol

IUPAC Name

N,N'-bis[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine

InChI

InChI=1S/C42H64N2/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3/t37-,38-,39-,40-,41+,42+/m0/s1

InChI Key

XGIHQYAWBCFNPY-AZOCGYLKSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNCCNC[C@@]4(CCC[C@]5([C@H]4CCC6=C5C=CC(=C6)C(C)C)C)C)C

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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